molecular formula C24H22O7 B2622382 tert-butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 898415-69-5

tert-butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2622382
CAS No.: 898415-69-5
M. Wt: 422.433
InChI Key: XJJMXTJQEYNYOA-UHFFFAOYSA-N
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Description

Benzofuran-Coumarin Hybrid Architectures

The compound’s core structure merges two pharmacologically significant heterocycles: a 7-methoxy-1-benzofuran-2-yl moiety and a 2-oxo-2H-chromen-6-yl (coumarin) system. The benzofuran unit consists of a fused furan and benzene ring, while the coumarin scaffold features a benzopyrone framework with a lactone group. These components are linked via an ether bond at the 4-position of the coumarin and the 2-position of the benzofuran, creating a planar hybrid structure (Figure 1).

Table 1: Structural Features of Benzofuran-Coumarin Hybrids

Feature Benzofuran Unit Coumarin Unit
Core Structure Fused benzene-furan Benzopyrone lactone
Key Substituents 7-Methoxy group 2-Oxo group
Hybrid Linkage Ether bond at C2-C4 Ether bond at C6
Molecular Weight 422.433 g/mol 292.3 g/mol (analogue)

The synthesis of such hybrids often involves palladium-catalyzed cross-coupling reactions. For instance, 5-iodo vanillin derivatives undergo coupling with alkynes in the presence of Pd catalysts to form benzofuran intermediates. Subsequent Claisen rearrangements and cyclization steps yield the fused coumarin framework. The tert-butyl acetate group at the 6-position of the coumarin is introduced via nucleophilic substitution, leveraging the reactivity of the phenolic oxygen.

Electron-Donating/Accepting Substituent Dynamics

The compound’s electronic properties are governed by three critical substituents:

  • 7-Methoxy Group (Benzofuran) : This electron-donating substituent enhances aromatic stabilization through resonance, directing electrophilic substitution to the 5-position of the benzofuran ring. Its methoxy oxygen also participates in hydrogen bonding, influencing solubility and intermolecular interactions.
  • 2-Oxo Group (Coumarin) : As an electron-withdrawing moiety, the lactone carbonyl polarizes the coumarin system, increasing susceptibility to nucleophilic attack at the 3-position. This feature is pivotal in reactions such as Michael additions.
  • Tert-Butyl Acetate (Side Chain) : The bulky tert-butyl group induces steric hindrance, limiting rotational freedom around the ether linkage. Despite its size, the tert-butyl’s three methyl groups exhibit high mobility in NMR spectra, making them useful probes for studying macromolecular interactions.

Electronic Effects on Reactivity

  • Resonance Modulation : The methoxy group donates electrons via resonance, increasing electron density in the benzofuran ring. Conversely, the 2-oxo group withdraws electrons from the coumarin, creating a dipole moment across the hybrid.
  • Steric Influence : The tert-butyl group’s steric bulk reduces conformational flexibility, favoring planar arrangements that enhance π-π stacking in crystalline phases.
  • Solubility Profile : Polar functional groups (e.g., ester, ketone) improve aqueous solubility, while the hydrophobic tert-butyl moiety promotes lipid membrane permeability.

Properties

IUPAC Name

tert-butyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O7/c1-24(2,3)31-22(26)13-28-15-8-9-18-16(11-15)17(12-21(25)29-18)20-10-14-6-5-7-19(27-4)23(14)30-20/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJMXTJQEYNYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromenone moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Biology: In biological research, the compound may be used to study enzyme interactions and as a probe for biochemical pathways.

Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and chromenone moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate (C₁₃H₁₂O₅)

  • Key Differences : Replaces the tert-butyl ester with an ethyl group and lacks the 7-methoxybenzofuran substituent.
  • Synthesis : Prepared via reaction of 6-hydroxycoumarin with ethyl iodoacetate in 86% yield .
  • Crystallography : Forms planar molecular structures with sheet-like packing stabilized by weak C–H···O interactions (H···O distances: 2.47–2.65 Å) .
  • Pharmacology : Demonstrates moderate lipoxygenase inhibitory activity but lower metabolic stability compared to tert-butyl derivatives due to reduced steric bulk .

N-(4-Fluorophenyl)-2-((2-oxo-2H-chromen-6-yl)oxy)acetamide (C₁₇H₁₂FNO₄)

  • Key Differences : Substitutes the ester group with an amide and adds a 4-fluorophenyl moiety.
  • Properties : Higher melting point (206–207°C) compared to ester analogues, attributed to stronger intermolecular hydrogen bonding .
  • Bioactivity : Enhanced selectivity for lipoxygenase inhibition, likely due to hydrogen-bonding interactions with enzyme active sites .

tert-Butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (C₂₁H₂₀O₅S)

  • Key Differences : Replaces the 7-methoxybenzofuran with a 3-methylthiophene group.

Physicochemical and Crystallographic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Crystallographic Packing
Target Compound C₂₄H₂₂O₇ 422.43 Not reported 7-Methoxybenzofuran, tert-butyl ester Likely disrupted by bulky tert-butyl*
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ 248.23 120–122 Ethyl ester, planar coumarin core Sheet-like via C–H···O interactions
N-(4-Fluorophenyl)acetamide derivative C₁₇H₁₂FNO₄ 313.28 206–207 Amide group, fluorophenyl substituent Centrosymmetric dyads
tert-Butyl thiophene analogue C₂₁H₂₀O₅S 372.40 Not reported Thiophene substituent Not reported

*: Bulky tert-butyl groups in related compounds (e.g., tert-butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate) induce non-planar conformations with O–C–C–O torsion angles of -173.7°, suggesting steric hindrance disrupts packing .

Lipophilicity and Bioavailability

  • The 7-methoxybenzofuran moiety may augment interactions with hydrophobic enzyme pockets, as seen in coumarin-based CYP450 inhibitors .

Crystallographic and Computational Insights

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate : Hirshfeld surface analysis reveals O···H/H···O contacts contribute 25% of intermolecular interactions, stabilizing the crystal lattice .
  • Target Compound : While structural data are unavailable, analogous tert-butyl-substituted coumarins exhibit reduced π-π stacking efficiency due to steric bulk, favoring van der Waals-dominated packing .

Biological Activity

tert-butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate, with the CAS number 898415-69-5, is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C24H22O7, with a molecular weight of approximately 422.43 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

SMILES COc1cccc2c1oc c2 c1cc O oc2c1cc OCC O OC C C C cc2\text{SMILES COc1cccc2c1oc c2 c1cc O oc2c1cc OCC O OC C C C cc2}

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential effects:

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties. Compounds similar to this compound have shown the ability to scavenge free radicals and reduce oxidative stress in various cell lines. For instance, studies have indicated that certain benzofuran compounds can mitigate oxidative damage in liver cells induced by tert-butyl hydroperoxide (tBHP), demonstrating protective effects against apoptosis and cellular damage .

Case Studies

A review of literature concerning similar compounds provides insight into their biological activities:

  • Antioxidative Effects : A study demonstrated that benzofuran derivatives could significantly inhibit oxidative stress-induced apoptosis in HepG2 cells when pretreated with antioxidant agents . This suggests that this compound might exhibit similar protective effects.
  • Neuroprotective Properties : Related compounds have been evaluated for their neuroprotective capabilities against oxidative stress in neuroblastoma cells. These studies indicated that certain benzofurans could enhance cell viability and reduce neuronal death caused by oxidative insults .

Data Tables

PropertyValue
CAS Number898415-69-5
Molecular FormulaC24H22O7
Molecular Weight422.43 g/mol
Antioxidant ActivityYes
CytotoxicityPotentially anticancer

Q & A

Basic: What are the recommended methods for synthesizing this compound, and what challenges arise during purification?

The synthesis typically involves multi-step coupling reactions, starting with functionalized benzofuran and chromene precursors. Key steps include:

  • Regioselective etherification : Use of tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetoxy group at the 6-position of the chromene core .
  • Coupling reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 7-methoxybenzofuran moiety .
  • Purification challenges : Due to the compound’s lipophilic tert-butyl group, column chromatography with gradient elution (hexane/ethyl acetate) is critical. Recrystallization from ethanol/water mixtures improves purity but may require optimization to avoid amorphous residues .

Basic: What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Fire hazards : Use carbon dioxide or dry chemical powder for extinguishing; avoid water jets due to incompatibility with tert-butyl esters .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents to prevent ester hydrolysis or decomposition .

Advanced: How can SHELXL be utilized to refine crystallographic data for this compound?

  • Data preparation : Convert raw diffraction data to .hkl format. Use SHELXC/D for initial structure solution via dual-space methods .
  • Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Constrain tert-butyl groups using AFIX commands (e.g., AFIX 137) to stabilize refinement .
  • Validation : Cross-check with Mercury’s Mogul database to ensure bond lengths/angles conform to similar structures .

Advanced: How to resolve contradictions between NMR spectral data and crystallographic bond lengths?

  • Dynamic effects : NMR may average conformers in solution, while X-ray captures static crystal packing. Compare multiple crystal forms (polymorphs) to assess flexibility .
  • DFT calculations : Optimize the gas-phase structure using Gaussian or ORCA and overlay with X-ray data to identify packing-induced distortions .

Basic: Which analytical techniques are most effective for structural elucidation?

  • X-ray crystallography : Provides absolute configuration and torsional angles (e.g., benzofuran-chromene dihedral angle) .
  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; tert-butyl singlet at δ 1.4 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+Na]⁺ ion) with <2 ppm error .

Advanced: How to optimize reaction yield in the final coupling step?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .
  • Solvent effects : Replace DMF with THF/toluene mixtures to reduce side reactions.
  • Temperature control : Maintain 80–90°C to balance reaction rate and tert-butyl group stability .

Advanced: What strategies improve electron density map interpretation for disordered tert-butyl groups?

  • Twinning analysis : Use PLATON to detect twinning and apply TWIN/BASF commands in SHELXL .
  • Partial occupancy modeling : Split tert-butyl carbons into two positions with occupancy factors refined to <1.0 .

Basic: How to assess purity and stability under varying storage conditions?

  • HPLC : Use a C18 column (ACN/water mobile phase) to detect degradation products (e.g., hydrolyzed acetic acid derivatives) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC for ester bond cleavage .

Advanced: How to address crystal twinning in high-symmetry space groups?

  • Data reprocessing : Reintegrate diffraction images with HKL-3000 to exclude twinned reflections .
  • Mercury’s packing similarity tool : Compare with untwinned analogs to identify pseudosymmetry .

Basic: What are the ecological handling guidelines for lab waste containing this compound?

  • Neutralization : Hydrolyze with NaOH/ethanol to convert the ester to water-soluble acetate .
  • Disposal : Collect in halogen-resistant containers and incinerate at >1000°C to minimize toxic fumes .

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